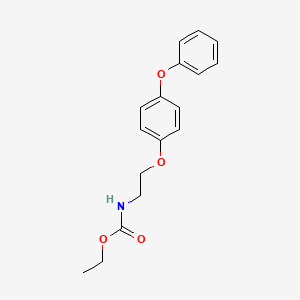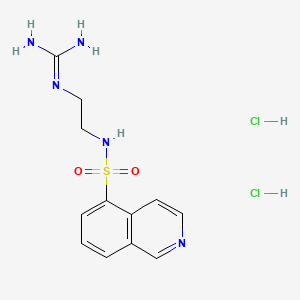
N-(2-胍基乙基)-5-异喹啉磺酰胺二盐酸盐
描述
Molecular Structure Analysis
The molecular formula of “N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride” is C4H12N6 . It contains 22 atoms; 12 Hydrogen atoms, 4 Carbon atoms, and 6 Nitrogen atoms .Physical And Chemical Properties Analysis
The molecular weight of “N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride” is 144.17828 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.科学研究应用
血管扩张活性
N-(2-胍基乙基)-5-异喹啉磺酰胺衍生物,包括 HA1004,因其血管扩张活性而受到研究。研究表明,当这些化合物注射到狗的股动脉中时,它们可以诱导血管扩张,其效果与临床使用的血管扩张剂(如地尔硫卓)相当。这突出了它们在治疗需要血管松弛的疾病中的潜力 (Morikawa 等,1989).
在蛋白激酶 C 抑制中的作用
研究发现 N-(-(2-胍基乙基)-5-异喹啉磺酰胺二盐酸盐 (HA1004) 是某些蛋白激酶的有力抑制剂,特别是 cGMP 和 cAMP 依赖性蛋白激酶。在各种研究中,利用它对这些激酶的抑制作用来探索细胞信号通路和细胞功能,例如调节自然杀伤细胞活性以及神经营养-2a 细胞的分化 (Ito 等,1988); (Miñana 等,1990).
心血管作用
HA1004 因其独特的心血管作用而受到研究。与典型的钙通道阻滞剂不同,HA1004 在各种动脉系统中诱导血管扩张,而不会抑制心脏功能。这表明它可能是一类新的钙拮抗剂,不同于维拉帕米和尼卡地平等传统药物 (Asano & Hidaka, 1985); (Asano & Hidaka, 1984).
治疗脑血管痉挛的潜力
研究探索了 HA1004 在治疗脑血管痉挛中的应用,脑血管痉挛通常在蛛网膜下腔出血后出现。HA1004 作为一种细胞内钙拮抗剂,在犬模型中扩张脑动脉方面显示出有希望的结果,表明其在神经系统疾病中的潜在治疗应用 (Takayasu 等,1986).
抑制细胞毒性 T 淋巴细胞介导的裂解
HA1004 已被用于研究蛋白激酶在细胞毒性 T 淋巴细胞介导的裂解中的作用。它对某些蛋白激酶的抑制作用提供了对免疫细胞功能中涉及的生化信号的见解 (Juszczak & Russell, 1989).
神经应用
该化合物还因其在诱导人神经母细胞瘤细胞形态分化中的作用而受到研究。响应 HA1004 治疗而观察到的神经发生表明其在研究神经元分化和神经细胞调节中的效用 (Shea & Beermann, 1991).
作用机制
Target of Action
HA 1004, Dihydrochloride, also known as HA-1004 HCl or N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride, is a potent inhibitor of protein kinase A (PKA) and protein kinase G (PKG) , with Ki values of 2.3 and 1.4 µM, respectively . It also inhibits protein kinase C (PKC) and calcium channel protein .
Mode of Action
HA 1004, Dihydrochloride interacts with its targets (PKA, PKG, PKC, and calcium channel protein) by inhibiting their activity. This inhibition blocks intracellular calcium mobilization , which can lead to various downstream effects depending on the specific cellular context.
Biochemical Pathways
The inhibition of PKA, PKG, PKC, and calcium channel protein by HA 1004, Dihydrochloride affects multiple biochemical pathways. These proteins are involved in a wide range of cellular processes, including cell signaling, gene expression, and regulation of cell growth and differentiation . The exact downstream effects can vary depending on the specific cell type and physiological conditions.
Pharmacokinetics
Its solubility in dmso, ethanol, and water suggests that it may have good bioavailability.
Result of Action
HA 1004, Dihydrochloride induces relaxation of isolated rabbit aortic strips precontracted with various agonists . It also inhibits histamine-induced bronchoconstriction in guinea pigs without affecting blood pressure when administered intratracheally at a dose of 0.1 mg per animal . These results suggest that HA 1004, Dihydrochloride can have significant effects at the molecular and cellular levels.
生化分析
Biochemical Properties
HA 1004, Dihydrochloride is known to interact with a variety of enzymes and proteins. It is a selective inhibitor of Protein Kinase A (PKA), Calcium/calmodulin-dependent protein kinase II (CaM kinase II), Myosin Light Chain Kinase, and Protein Kinase C . The nature of these interactions is competitive, as HA 1004, Dihydrochloride competes with ATP for binding to these enzymes .
Cellular Effects
HA 1004, Dihydrochloride has a profound impact on cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving the aforementioned kinases
Molecular Mechanism
The molecular mechanism of action of HA 1004, Dihydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an ATP-competitive inhibitor, it binds to the ATP-binding site of various kinases, thereby inhibiting their activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly
属性
IUPAC Name |
2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S.2ClH/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11;;/h1-5,8,17H,6-7H2,(H4,13,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTUBVLLVFJRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride (HA 1004, Dihydrochloride)?
A1: HA 1004, Dihydrochloride acts as a protein kinase inhibitor. While it exhibits some inhibitory activity against various kinases, its selectivity profile is relatively broad. Notably, it is often used as a less potent control compared to more specific inhibitors like H-7 and H-8 in studies investigating the role of protein kinase C [, , ].
Q2: Can you provide an example from the research papers where HA 1004, Dihydrochloride was used to understand a biological process?
A2: In a study investigating the role of protein kinase C in interferon-alpha (IFNα) induced cell death in ovarian carcinoma cells, HA 1004, Dihydrochloride was used as a negative control []. Researchers found that more potent and specific protein kinase C inhibitors (H7, H8, staurosporine) blocked the IFNα-induced cell death, while HA 1004, Dihydrochloride did not. This result strengthened the conclusion that protein kinase C activation is crucial for the observed effect of IFNα in this cell line.
Q3: How does the activity of N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride compare to other similar kinase inhibitors?
A3: HA 1004, Dihydrochloride is generally considered a less potent inhibitor of protein kinases compared to compounds like H-7, H-8, and staurosporine [, , ]. While it may show some inhibitory effects, these are often weaker than the aforementioned compounds, making it a less suitable choice for specifically targeting certain kinases.
Q4: Are there any studies investigating the structure-activity relationship (SAR) of N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride?
A4: The provided research papers do not delve into detailed SAR studies for HA 1004, Dihydrochloride. To gain a comprehensive understanding of how structural modifications impact its activity, potency, and selectivity, further investigations would be required.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




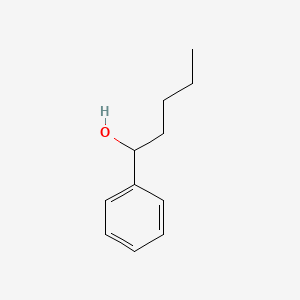

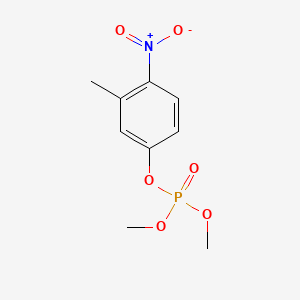
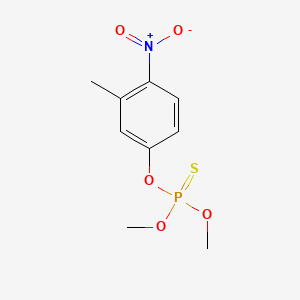
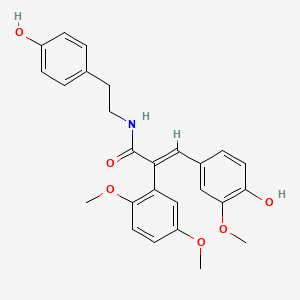
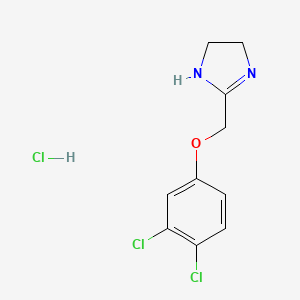
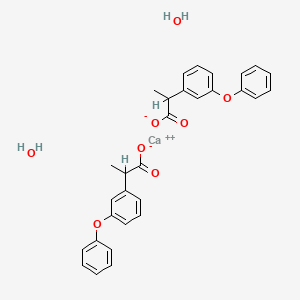

![5-[1-Hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrochloride](/img/structure/B1672523.png)

